
Thiazole, 2-(chlorophenylmethyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 2-(chlorophenylmethyl)-4-methyl- is a heterocyclic compound containing both sulfur and nitrogen atoms in its five-membered ring structure. This compound is known for its diverse pharmacological activities, including antibacterial, antifungal, and antitumor properties . The presence of the chlorophenylmethyl and methyl groups enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2-(chlorophenylmethyl)-4-methyl- can be achieved through various methods. One common approach involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides . For instance, the reaction of 2-chloroacetophenone with thiourea under acidic conditions can yield the desired thiazole derivative.
Another method involves the use of a cascade protocol, where thiazole derivatives are synthesized by reacting alkenes with bromine followed by the reaction with thioamides in a one-pot reaction . This method offers mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of Thiazole, 2-(chlorophenylmethyl)-4-methyl- often employs continuous flow microreactor systems. For example, the reaction of 1-isothiocyanic acid base-2-chloro-2-propenes with chlorine in a microreactor can produce the compound with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole, 2-(chlorophenylmethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the chlorophenylmethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Thiazole, 2-(chlorophenylmethyl)-4-methyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Thiazole, 2-(chlorophenylmethyl)-4-methyl- involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A basic five-membered ring structure with sulfur and nitrogen atoms.
Bisthiazole: Contains two thiazole rings and exhibits similar biological activities.
Thiazolidin-4-one: A saturated derivative of thiazole with a carbonyl group at the 4-position.
Uniqueness
Thiazole, 2-(chlorophenylmethyl)-4-methyl- stands out due to the presence of the chlorophenylmethyl group, which enhances its chemical reactivity and biological activity. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
543699-14-5 |
|---|---|
Molekularformel |
C11H10ClNS |
Molekulargewicht |
223.72 g/mol |
IUPAC-Name |
2-[chloro(phenyl)methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H10ClNS/c1-8-7-14-11(13-8)10(12)9-5-3-2-4-6-9/h2-7,10H,1H3 |
InChI-Schlüssel |
RTARWERLMSTIEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)
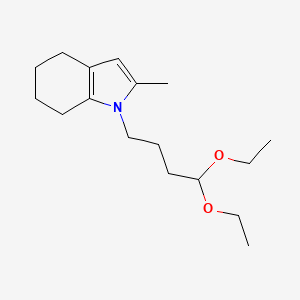
![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)

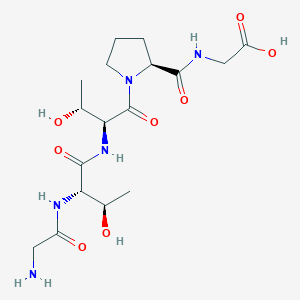

![[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane](/img/structure/B14215909.png)
![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)
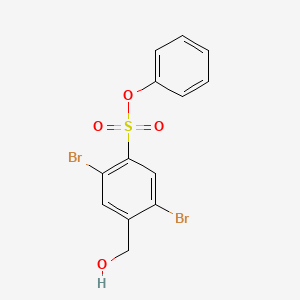
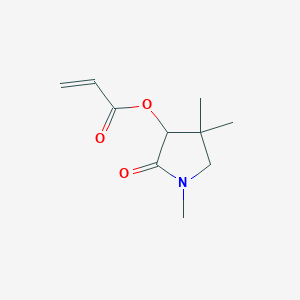

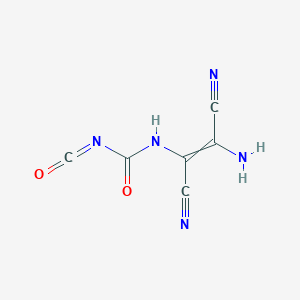
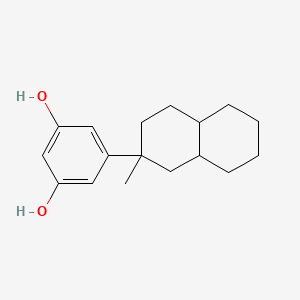
![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)
